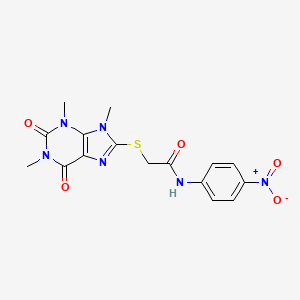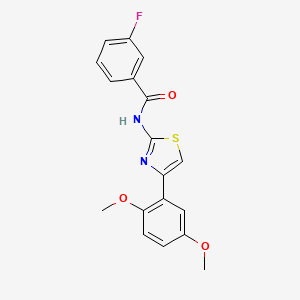
N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)cinnamamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)cinnamamide” is a chemical compound with the molecular formula C22H26FN3O3S . It is a complex organic molecule that contains several functional groups, including a piperazine ring, a sulfonyl group, and a cinnamamide group .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a piperazine ring, a sulfonyl group, and a cinnamamide group . The presence of these functional groups can significantly influence the physical and chemical properties of the molecule, as well as its biological activity.Applications De Recherche Scientifique
Synthesis and Anti-ischemic Activity
Cinnamide derivatives, closely related to the compound , have been synthesized and characterized, displaying effective activities against neurotoxicity induced by glutamine in PC12 cells. An in vivo experiment indicated a protective effect on cerebral infarction, suggesting potential anti-ischemic applications (Jian-gang Zhong et al., 2018).
Antitubercular Evaluation
N-[4-(piperazin-1-yl)phenyl]cinnamamide derivatives have shown promising activity against Mycobacterium tuberculosis, with certain compounds exhibiting good antitubercular activity. This suggests that modifications around the cinnamamide structure could lead to effective antitubercular agents (Kavit N. Patel & V. Telvekar, 2014).
Fe-catalyzed Synthesis of Flunarizine
The synthesis of flunarizine, a drug related to the chemical structure of interest and known for its vasodilating effect and antihistamine activity, involves a process that could be relevant for synthesizing similar compounds. This highlights the potential for developing new drugs with improved cerebral blood circulation properties (R. N. Shakhmaev et al., 2016).
Dopamine D3 Receptor Radioligands
Carbon-11-labeled carboxamide derivatives, including structures akin to the compound , have been synthesized for potential PET radioligands targeting dopamine D3 receptors. This indicates a possible application in neurological research and imaging (Mingzhang Gao et al., 2008).
Inhibitory Activity on Carbonic Anhydrase
Sulfonamide derivatives incorporating ureido moieties, similar to the structural features of the compound , have shown inhibitory activity against carbonic anhydrase isoforms. This suggests potential applications in pharmacology, particularly in designing inhibitors for various isoforms of carbonic anhydrase (C. Congiu et al., 2015).
Mécanisme D'action
While the specific mechanism of action of “N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)cinnamamide” is not available, compounds with similar structures have been found to inhibit equilibrative nucleoside transporters (ENTs) . ENTs play a crucial role in the transport of nucleoside and nucleoside analogues, which are important for nucleotide synthesis and chemotherapy .
Safety and Hazards
Orientations Futures
The future research directions for “N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)cinnamamide” could involve further investigation into its synthesis, physical and chemical properties, and biological activity. In particular, its potential role as an inhibitor of ENTs could be explored further, given the importance of these transporters in nucleotide synthesis and chemotherapy .
Propriétés
IUPAC Name |
(E)-N-[3-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylpropyl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O3S/c23-20-8-10-21(11-9-20)25-14-16-26(17-15-25)30(28,29)18-4-13-24-22(27)12-7-19-5-2-1-3-6-19/h1-3,5-12H,4,13-18H2,(H,24,27)/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIEKAXTUGBVCRH-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)CCCNC(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)CCCNC(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)urea](/img/structure/B2598061.png)
![Tert-butyl N-[(4S,4aS,7aR)-2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[c]pyridin-4-yl]carbamate](/img/structure/B2598062.png)

![3-[[1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2598065.png)
![1-(4-methylphenyl)-4-[1-(2-oxo-2-piperidin-1-ylethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2598067.png)
![2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2598068.png)

![1-Isopropyl-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxylic acid](/img/structure/B2598072.png)
![1-(3,4-dimethylphenyl)-8-ethyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2598076.png)
![4-Chlorophenyl 4-{[(4-methylphenyl)sulfanyl]methyl}-2-nitrophenyl sulfide](/img/structure/B2598077.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2598079.png)
![Ethyl 5-acetyl-3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate](/img/structure/B2598081.png)
![Methyl 3-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate](/img/structure/B2598083.png)
